molecular formula C10H8BrN3O3 B14468381 2-(4-Azidophenyl)-2-oxoethyl bromoacetate CAS No. 65116-97-4

2-(4-Azidophenyl)-2-oxoethyl bromoacetate

Cat. No.: B14468381
CAS No.: 65116-97-4
M. Wt: 298.09 g/mol
InChI Key: XACDXMYEWXHXJO-UHFFFAOYSA-N
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Description

2-(4-Azidophenyl)-2-oxoethyl bromoacetate is an organic compound that features both azide and bromoacetate functional groups. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations, particularly in click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azidophenyl)-2-oxoethyl bromoacetate typically involves the reaction of 4-azidophenyl glyoxal with bromoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azidophenyl)-2-oxoethyl bromoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Sodium borohydride or catalytic hydrogenation.

Major Products

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azide group.

Mechanism of Action

The mechanism of action of 2-(4-Azidophenyl)-2-oxoethyl bromoacetate largely depends on the specific chemical reactions it undergoes:

Properties

CAS No.

65116-97-4

Molecular Formula

C10H8BrN3O3

Molecular Weight

298.09 g/mol

IUPAC Name

[2-(4-azidophenyl)-2-oxoethyl] 2-bromoacetate

InChI

InChI=1S/C10H8BrN3O3/c11-5-10(16)17-6-9(15)7-1-3-8(4-2-7)13-14-12/h1-4H,5-6H2

InChI Key

XACDXMYEWXHXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CBr)N=[N+]=[N-]

Origin of Product

United States

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